molecular formula C25H40N8O8S B14234739 H-Arg-Tyr-Gly-Met-Ser-OH CAS No. 476610-35-2

H-Arg-Tyr-Gly-Met-Ser-OH

Cat. No.: B14234739
CAS No.: 476610-35-2
M. Wt: 612.7 g/mol
InChI Key: IXDQPRYFPIDHFY-VJANTYMQSA-N
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Description

The compound H-Arg-Tyr-Gly-Met-Ser-OH is a peptide composed of five amino acids: arginine, tyrosine, glycine, methionine, and serine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Arg-Tyr-Gly-Met-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can produce large quantities of peptides with high purity and efficiency. The process involves similar steps as manual SPPS but is automated to handle larger scales and more complex sequences .

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Arg-Tyr-Gly-Met-Ser-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of hyperoxidized tyrosine derivatives .

Mechanism of Action

The mechanism by which H-Arg-Tyr-Gly-Met-Ser-OH exerts its effects involves binding to specific receptors or enzymes . This binding can trigger a cascade of biochemical reactions that lead to the desired biological effect. For example, peptides can activate G protein-coupled receptors (GPCRs) , leading to the generation of second messengers and subsequent cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Arg-Tyr-Gly-Met-Ser-OH is unique due to its specific sequence, which determines its biological activity and interaction with molecular targets . The presence of tyrosine and methionine residues can impart unique oxidative properties and binding affinities .

Properties

CAS No.

476610-35-2

Molecular Formula

C25H40N8O8S

Molecular Weight

612.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C25H40N8O8S/c1-42-10-8-17(23(39)33-19(13-34)24(40)41)31-20(36)12-30-22(38)18(11-14-4-6-15(35)7-5-14)32-21(37)16(26)3-2-9-29-25(27)28/h4-7,16-19,34-35H,2-3,8-13,26H2,1H3,(H,30,38)(H,31,36)(H,32,37)(H,33,39)(H,40,41)(H4,27,28,29)/t16-,17-,18-,19-/m0/s1

InChI Key

IXDQPRYFPIDHFY-VJANTYMQSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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